molecular formula C12H13N5O2S2 B2898936 N-methyl-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide CAS No. 946217-08-9

N-methyl-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide

Cat. No.: B2898936
CAS No.: 946217-08-9
M. Wt: 323.39
InChI Key: XOXUMHDNKMWLEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a thiadiazole-based acetamide derivative featuring a sulfanyl linker and a phenylcarbamoyl amino substituent at the 5-position of the thiadiazole ring. This compound is synthesized via modified Schotten–Baumann methods, as reported for analogous thiadiazole sulfonamides (e.g., intermediates 4a–g, 6a–g, and 7a–g derived from acetazolamide) . Characterization employs NMR, FTIR, and LCMS, ensuring structural fidelity .

Properties

IUPAC Name

N-methyl-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O2S2/c1-13-9(18)7-20-12-17-16-11(21-12)15-10(19)14-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,13,18)(H2,14,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOXUMHDNKMWLEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1=NN=C(S1)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-methyl-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide involves several steps. One common method starts with the preparation of 5-amino-1,3,4-thiadiazole-2-thiol as a starting reagent. The synthetic strategy includes stepwise alkylation of the sulfur atom and acylation of the nitrogen atom to obtain the target compound . Industrial production methods may involve similar steps but are optimized for higher yields and purity.

Chemical Reactions Analysis

N-methyl-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring can be substituted with various nucleophiles under appropriate conditions.

Scientific Research Applications

N-methyl-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent.

    Medicine: Research indicates its potential as an anticancer agent due to its ability to disrupt DNA replication processes.

    Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability.

Mechanism of Action

The mechanism of action of N-methyl-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide involves its interaction with molecular targets such as DNA and enzymes involved in DNA replication. The thiadiazole ring is a bioisostere of pyrimidine, which allows it to interfere with DNA replication processes, leading to the inhibition of cell growth and proliferation .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Thiadiazole Sulfonamide Derivatives

Anticancer Activity
  • Compound 3: N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide Inhibits Akt (92.36% inhibition), induces apoptosis, and arrests the cell cycle in glioma cells . Molecular docking reveals π-π interactions and H-bonding with Akt .
  • Compound 8: N-(6-nitrobenzothiazol-2-yl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide Similar Akt inhibition (86.52%) and apoptotic effects .
  • Target Compound : The phenylcarbamoyl group may enhance binding affinity compared to nitrophenyl substituents in Compounds 3 and 8, though direct potency data are pending .
Carbonic Anhydrase Inhibitors
  • Acetazolamide (AZM): N-(5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl)-acetamide Clinically used for glaucoma; lacks the phenylcarbamoyl moiety, reducing specificity for non-carbonic anhydrase targets .
  • Benzolamide (BZM): 5-((phenylsulfonyl)amino)-1,3,4-thiadiazole-2-sulfonamide Higher sulfonamide content improves enzyme inhibition but increases off-target effects .
  • Target Compound : The N-methyl acetamide and phenylcarbamoyl groups may reduce carbonic anhydrase affinity but introduce selectivity for other pathways (e.g., kinase inhibition) .

Oxadiazole Analogues

  • 5-Benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide Derivatives Synthesized via bromoacetamide coupling; show acetylcholinesterase (AChE) inhibition (IC₅₀ ~10–50 µM) .
  • 5-Substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide
    • Moderate AChE inhibition (30–60% at 100 µM) .
  • Target Compound : Thiadiazole’s sulfur atoms and phenylcarbamoyl group likely enhance cytotoxicity over oxadiazoles, as seen in MTT assays for thiadiazole derivatives .

Structural Modifications and Activity Trends

Compound Name Substituents (Thiadiazole 5-position) Acetamide N-Substituent Key Activity Reference
Target Compound Phenylcarbamoyl amino N-methyl Anticancer (predicted)
Compound 3 () 4-Nitrophenyl amino 4-Chlorophenyl Akt inhibition (92.36%)
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide Amino 3-Chloro-4-methylphenyl Unknown (structural analogue)
2-[[5-(benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-phenylethyl)acetamide Benzylamino 2-Phenylethyl Unreported bioactivity
5-[(Phenylsulfonyl)amino]-1,3,4-thiadiazole-2-sulfonamide Phenylsulfonyl amino Sulfonamide Anti-microbial

Key Observations :

  • Phenylcarbamoyl vs. Nitrophenyl : Electron-withdrawing nitro groups (Compound 3) enhance Akt binding but may reduce metabolic stability compared to the carbamoyl group .
  • N-Substituent Effects : Bulky groups (e.g., 2-phenylethyl in ) may hinder membrane permeability, whereas N-methyl (target compound) balances lipophilicity and solubility .

Biological Activity

N-methyl-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a compound of interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews its biological activity based on available research findings, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound possesses a thiadiazole ring, which is known for its diverse biological activities. The structural formula can be represented as follows:

C12H14N4S2\text{C}_{12}\text{H}_{14}\text{N}_4\text{S}_2

This structure includes key functional groups that contribute to its biological activity.

Cytotoxic Effects

Research indicates that compounds containing the thiadiazole moiety exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of 1,3,4-thiadiazole have shown IC50 values in the range of 0.28 to 10 µg/mL against breast cancer (MCF-7), lung carcinoma (A549), and colon cancer (HCT116) cell lines .

Table 1: Anticancer Activity of Thiadiazole Derivatives

CompoundCell LineIC50 (µg/mL)
Compound AMCF-70.28
Compound BA5490.52
Compound CHCT1163.29
Compound DH46010.0

These findings suggest that the presence of specific substituents on the thiadiazole ring significantly influences the anticancer activity.

The mechanism by which this compound exerts its effects likely involves the induction of apoptosis in cancer cells. Studies utilizing flow cytometry and DNA fragmentation assays have demonstrated that this compound can activate apoptotic pathways without causing cell cycle arrest .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the phenyl ring and the thiadiazole structure can enhance biological activity. Electron-withdrawing groups on the phenyl ring tend to increase cytotoxicity, while variations in the thiadiazole substituents can alter binding affinity to target proteins .

Case Studies

  • Study on Breast Cancer Cells : A study evaluated the effects of various thiadiazole derivatives on MCF-7 cells. The most potent compound demonstrated an IC50 value of 0.28 µg/mL, indicating strong growth inhibition and potential as a therapeutic agent .
  • Mechanistic Insights : Another investigation into the compound's mechanism revealed that it induces apoptosis through mitochondrial pathways, leading to increased caspase-3 activation and subsequent DNA fragmentation in cancer cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.